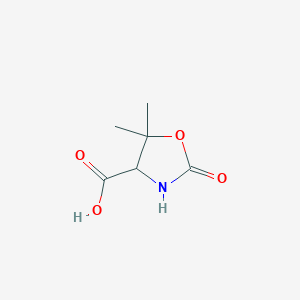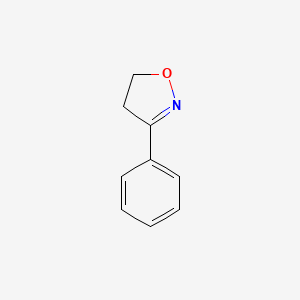
5'-S-(2-Sulfoethyl)-5'-thioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further linked to a sulfonic acid group via a thioether linkage. The presence of multiple functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions, often using catalysts like Lewis acids.
Thioether Linkage Formation: The thioether linkage is formed by reacting the glycosylated purine with a thiol compound under mild conditions.
Sulfonic Acid Group Introduction: Finally, the sulfonic acid group is introduced through sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine base or the sulfonic acid group, leading to various reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives, desulfonated products.
Substitution: Various substituted purine or tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound can inhibit certain enzymes, making it useful in biochemical studies.
Nucleic Acid Research: Its purine base allows it to interact with nucleic acids, useful in studying DNA/RNA interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Diagnostic Agents: Its unique structure can be used to develop diagnostic agents for imaging or detecting specific biomolecules.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Employed in various analytical techniques due to its distinct chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The purine base can form hydrogen bonds and π-π interactions with nucleic acids or proteins, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. The thioether linkage provides flexibility, allowing the molecule to adopt various conformations for optimal interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base but lacks the thioether and sulfonic acid groups.
Thioethersulfonic Acids: Compounds with similar thioether and sulfonic acid groups but different core structures.
Nucleoside Analogues: Compounds with similar purine bases attached to different sugar moieties.
Uniqueness
The uniqueness of 2-((((2S,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)ethanesulfonic acid lies in its combination of a purine base, tetrahydrofuran ring, thioether linkage, and sulfonic acid group. This combination provides a versatile platform for various chemical modifications and interactions, making it a valuable compound in multiple scientific disciplines.
Properties
CAS No. |
84211-32-5 |
|---|---|
Molecular Formula |
C12H17N5O6S2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C12H17N5O6S2/c13-10-7-11(15-4-14-10)17(5-16-7)12-9(19)8(18)6(23-12)3-24-1-2-25(20,21)22/h4-6,8-9,12,18-19H,1-3H2,(H2,13,14,15)(H,20,21,22)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
OZUBQHJWZVIBJA-WOUKDFQISA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCS(=O)(=O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCS(=O)(=O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
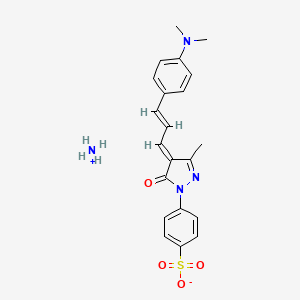
![Acetamide, 2-ethoxy-N-[4-[(6-methoxy-8-quinolinyl)amino]pentyl]-](/img/structure/B12896683.png)
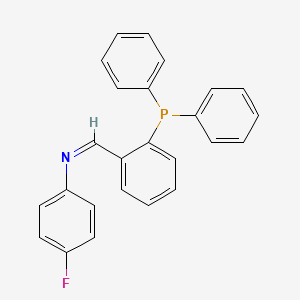
![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)
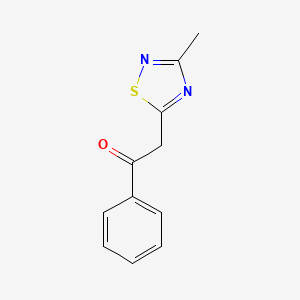
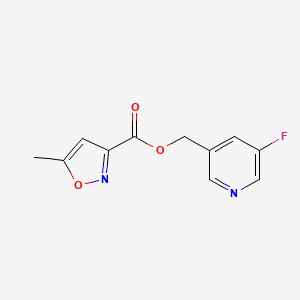
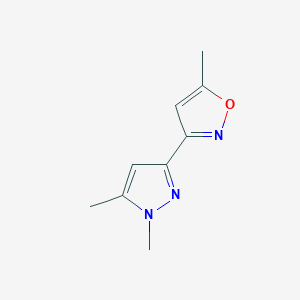
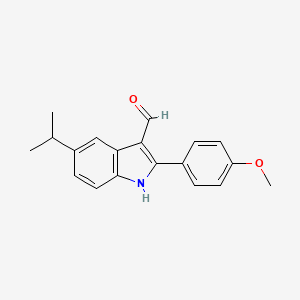
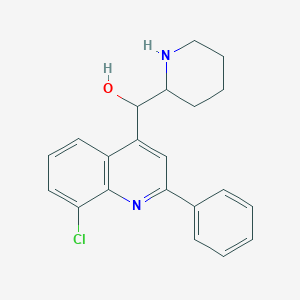
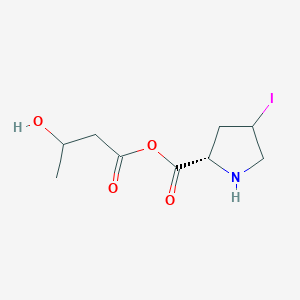
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
